molecular formula C15H17N3O2S B8048195 4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzoic acid CAS No. 294622-47-2

4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzoic acid

Cat. No.: B8048195
CAS No.: 294622-47-2
M. Wt: 303.4 g/mol
InChI Key: NPHPALJCGYEBNO-UHFFFAOYSA-N
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Description

4-[2-(4-Methylpiperazin-1-yl)-1,3-thiazol-4-yl]benzoic acid is a complex organic compound that features a benzoic acid moiety linked to a thiazole ring, which is further substituted with a methylpiperazine group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Scientific Research Applications

4-[2-(4-Methylpiperazin-1-yl)-1,3-thiazol-4-yl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer, due to its ability to inhibit specific protein kinases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(4-methylpiperazin-1-yl)-1,3-thiazol-4-yl]benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Methylpiperazine Group: The thiazole intermediate is then reacted with 1-methylpiperazine in the presence of a suitable base, such as sodium hydride, to introduce the methylpiperazine group.

    Coupling with Benzoic Acid: The final step involves coupling the substituted thiazole with benzoic acid using a coupling reagent like N,N’-carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the thiazole ring or the benzoic acid moiety, potentially leading to the formation of dihydrothiazole or benzyl alcohol derivatives.

    Substitution: The aromatic ring of the benzoic acid moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: N-oxide derivatives of the piperazine ring.

    Reduction: Dihydrothiazole or benzyl alcohol derivatives.

    Substitution: Nitro or halogen-substituted benzoic acid derivatives.

Mechanism of Action

The mechanism of action of 4-[2-(4-methylpiperazin-1-yl)-1,3-thiazol-4-yl]benzoic acid involves its interaction with specific molecular targets, such as protein kinases. The compound can bind to the active site of these enzymes, inhibiting their activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

    Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia.

    Dasatinib: Another tyrosine kinase inhibitor with a broader spectrum of activity compared to imatinib.

    Nilotinib: A more potent and selective tyrosine kinase inhibitor than imatinib.

Uniqueness: 4-[2-(4-Methylpiperazin-1-yl)-1,3-thiazol-4-yl]benzoic acid is unique due to its specific structural features, such as the combination of a thiazole ring and a methylpiperazine group, which confer distinct biological activities and potential therapeutic applications. Its ability to selectively inhibit certain protein kinases makes it a valuable compound for targeted cancer therapy research.

Properties

IUPAC Name

4-[2-(4-methylpiperazin-1-yl)-1,3-thiazol-4-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c1-17-6-8-18(9-7-17)15-16-13(10-21-15)11-2-4-12(5-3-11)14(19)20/h2-5,10H,6-9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPHPALJCGYEBNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC(=CS2)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10470078
Record name 4-[2-(4-Methyl-piperazin-1-yl)-thiazol-4-yl]-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10470078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

294622-47-2
Record name 4-[2-(4-Methyl-piperazin-1-yl)-thiazol-4-yl]-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10470078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To thiocarbonyldiimidazole (2 g, 11.5 mmol) in THF (30 mL) at RT was added N-methylpiperazine (1.00 g, 10 mmol) drop wise. The reaction was stirred at RT for 2 h and then at 55° C. for 1 h. The reaction was cooled to RT and 20 mL of THF was removed in vacuo. 2M NH3 (10 mL) in MeOH was added and the reaction stirred for 15 h. A further 2M NH3 (10 mL) in MeOH was added and the reaction maintained at 55° C. for 8 h. A pale yellow precipitate (1.00 g) was observed and filtered off, dried and used directly in the next step. The thiourea (0.84 g, 5.2 mmol) was dissolved in EtOH (30 mL) and 4-(2-bromo-acetyl)-benzoic acid (1.28 g, 5.2 mmol) was added. The reaction was heated at reflux for 3 h. The reaction was cooled to RT and the solid filtered off. The solid was washed with Et2O and dried thoroughly. This procedure provided the title compound as a pale yellow solid (1.23 g, 77%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.84 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
1.28 g
Type
reactant
Reaction Step Three
Yield
77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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